molecular formula C7H5BrF3NO B1528980 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 944805-61-2

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1528980
CAS No.: 944805-61-2
M. Wt: 256.02 g/mol
InChI Key: PNGHLWFANAWPAO-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in pharmacology, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine at the 5-position
  • Methoxy group at the 3-position
  • Trifluoromethyl group at the 2-position

This unique combination of substituents is expected to influence its reactivity and biological properties significantly.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyridine derivatives, including this compound. Preliminary findings suggest that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, a derivative with a trifluoromethyl group was reported to have an IC50 value of 0.304 μM against the Km-12 cell line, indicating promising anticancer activity .

Antiviral Activity

Pyridine derivatives have also been explored for their antiviral properties. In a study focusing on N-heterocycles, certain derivatives exhibited strong inhibitory effects against viral replication mechanisms. While specific data on this compound's antiviral activity remains limited, its structural analogs have shown promise against viral targets such as HCV NS5B polymerase .

The biological activity of this compound may be attributed to several mechanisms:

  • Electrophilic Interactions : The bromine atom can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
  • Hydrogen Bonding : The methoxy group may facilitate hydrogen bonding with target proteins or nucleic acids, enhancing binding affinity and specificity.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAnticancerTBD
Trifluoromethyl-pyridine derivativeAntiviral0.35
Pyrazolo[3,4-b]pyridine derivativeAnticancer0.304
Halogenated pyridinesAntiviralVarious

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.

Properties

IUPAC Name

5-bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-2-4(8)3-12-6(5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGHLWFANAWPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254166
Record name 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-61-2
Record name 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944805-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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